

Trotabresib combination therapy temozolomide glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

[Get Quote](#)

Application Note: Trotabresib + Temozolomide in ndGBM

1. Rationale and Mechanism of Action The standard of care (SOC) for ndGBM—maximal safe resection followed by radiotherapy (RT) and TMZ—has a poor prognosis due to intrinsic and acquired resistance [1] [2]. A primary mechanism of TMZ resistance is the DNA repair protein **O6-methylguanine-DNA methyltransferase (MGMT)**, which reverses TMZ-induced DNA damage [2] [3]. **Trotabresib**, an oral, reversible BET inhibitor, addresses this resistance through a dual mechanism:

- **Epigenetic Silencing of MGMT:** **Trotabresib** binds to BET proteins like BRD4, displacing them from chromatin. This reduces BRD4 and RNA Polymerase II binding at the **MGMT promoter**, leading to transcriptional downregulation of MGMT. Lower MGMT levels impair the repair of TMZ-induced O6-methylguanine lesions, increasing DNA damage and cancer cell death [4].
- **Blood-Brain Barrier (BBB) Penetration:** Unlike some prior BET inhibitors, **trotabresib** has demonstrated detectable concentrations in human brain tumor tissue, with a brain tumor tissue-to-plasma ratio of 0.84, making it suitable for treating CNS malignancies [1].

2. Clinical Evidence and Efficacy Evidence from the phase Ib CC-90010-GBM-002 study (NCT04324840) supports the combination's safety and preliminary efficacy [1].

Table 1: Key Efficacy Outcomes from Phase Ib Study (CC-90010-GBM-002)

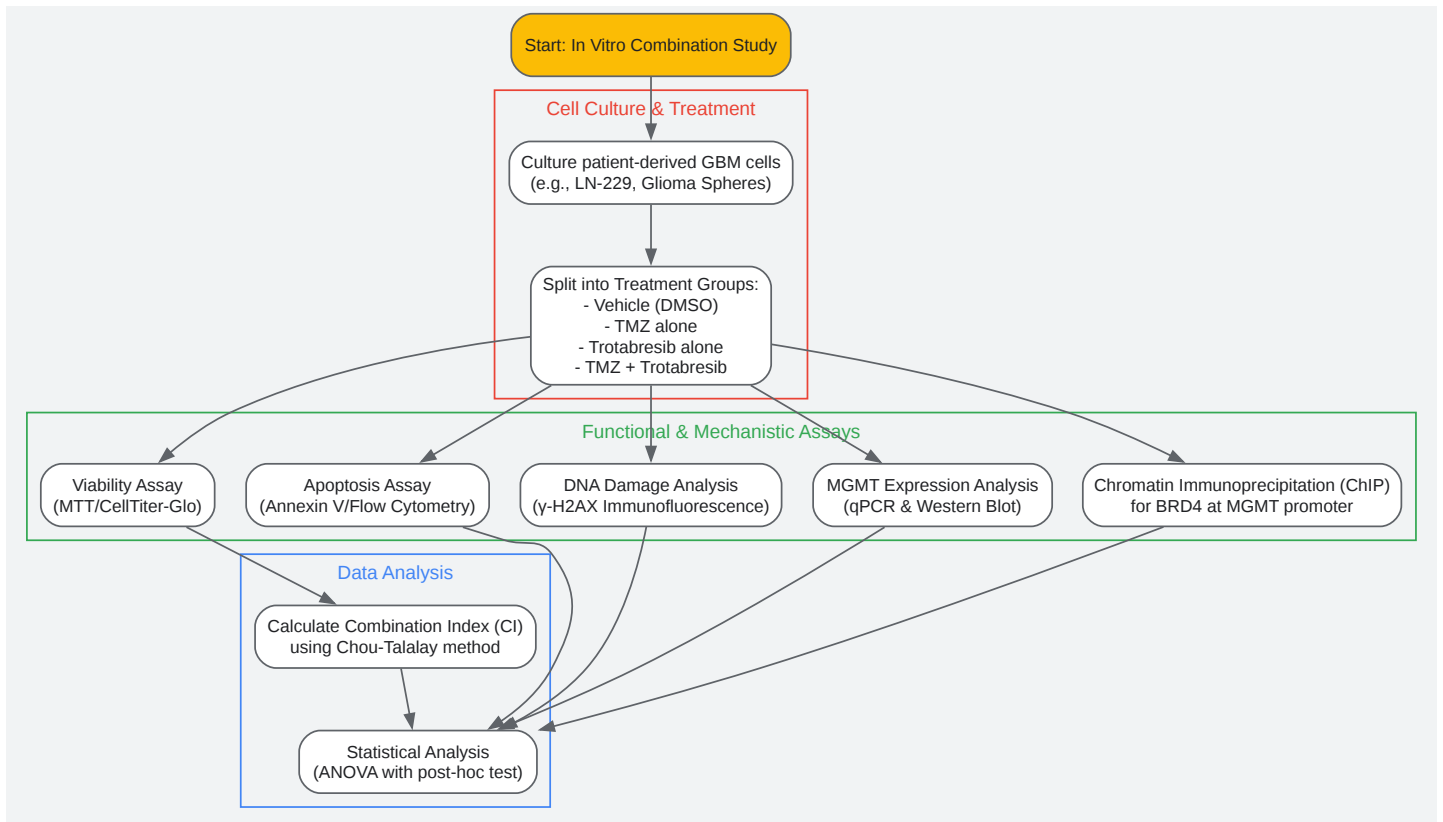
Cohort	Patients	6-Month PFS Rate	Median Treatment Duration	Recommended Phase II Dose (RP2D)
Adjuvant (Trotabresib + TMZ)	18	57.8%	33 weeks	30 mg, 4 days on/24 days off
Concomitant (Trotabresib + TMZ + RT)	14	69.2%	34 weeks	30 mg, 4 days on/24 days off

The clinical benefit rate (CBR) for **trotabresib** in advanced solid tumors was 31.7%, and treatment durations were encouraging, with some patients remaining on treatment for extended periods [1] [5].

3. Safety and Tolerability The combination of **trotabresib** with TMZ (\pm RT) was generally well-tolerated. Most treatment-related adverse events (TRAEs) were mild to moderate in severity [1]. The most common severe TRAEs are hematological, including **thrombocytopenia, neutropenia, and anemia** [5]. These toxicities are typically manageable, allowing for sustained treatment.

Experimental Protocols

Below is a detailed workflow for evaluating the efficacy and mechanism of the **trotabresib** and TMZ combination in preclinical glioblastoma models.



[Click to download full resolution via product page](#)

*Diagram 1: In vitro workflow for assessing the combination of **trotabresib** and TMZ.*

Protocol 1: In Vitro Combination Treatment and Viability Assay This protocol evaluates the synergistic effects of **trotabresib** and TMZ on glioblastoma cell viability and apoptosis [4].

- **Cell Culture:** Maintain patient-derived glioblastoma stem-like cells (GSCs) or adherent lines (e.g., LN-229, T98G) in neural stem cell conditions or DMEM with 5% FBS. Use lines with both methylated and unmethylated MGMT promoters.
- **Drug Treatment:**

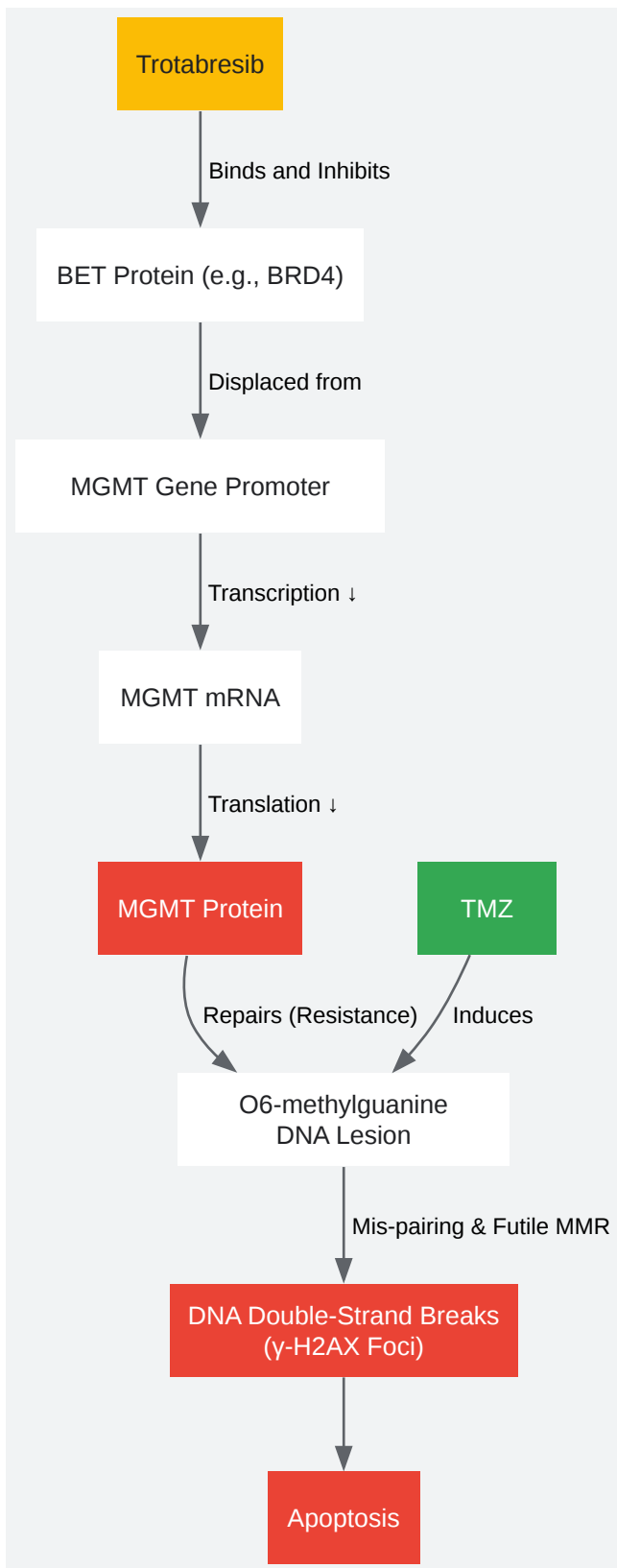
- Prepare a 10 mM stock of **trotabresib** (e.g., JQ1, ODM-207) in DMSO.
- Prepare a 100 mM stock of TMZ in DMSO.
- Plate cells and treat with serial dilutions of **trotabresib** (e.g., 0.1-10 μ M) and TMZ (e.g., 10-500 μ M) alone and in combination for 72-120 hours. Include vehicle (DMSO) controls.
- **Viability and Apoptosis Assessment:**
 - **Viability:** Use MTT or CellTiter-Glo assay to measure metabolic activity or ATP content. Calculate the half-maximal inhibitory concentration (IC50) for each drug.
 - **Apoptosis:** Use Annexin V/propidium iodide staining followed by flow cytometry.
- **Data Analysis:** Analyze data using the Chou-Talalay method (CompuSyn software) to calculate a Combination Index (CI). CI < 1 indicates synergy.

Protocol 2: Analysis of MGMT Expression and DNA Damage This protocol assesses the mechanistic effect of **trotabresib** on MGMT expression and TMZ-induced DNA damage [4].

- **MGMT mRNA Quantification:**
 - After 24-48 hours of drug treatment, extract total RNA.
 - Perform reverse transcription followed by quantitative PCR (qPCR) using primers for MGMT and a housekeeping gene (e.g., GAPDH). Calculate relative expression using the $2^{(-\Delta\Delta Ct)}$ method.
- **MGMT Protein Analysis:**
 - After 48-72 hours of treatment, lyse cells for protein extraction.
 - Perform Western blotting using antibodies against MGMT and a loading control (e.g., β -Actin).
- **Chromatin Immunoprecipitation (ChIP):**
 - Cross-link proteins to DNA in treated cells. Sonicate chromatin to fragment DNA.
 - Immunoprecipitate with antibodies against BRD4 or RNA Polymerase II. Use normal IgG as a control.
 - Purify DNA and analyze enrichment at the MGMT promoter via qPCR.
- **DNA Damage Assessment:**
 - Treat cells, then fix and stain with an antibody against phosphorylated histone H2AX (γ -H2AX).
 - Visualize and quantify γ -H2AX foci per nucleus using fluorescence microscopy.

Mechanistic Pathway

The following diagram summarizes the core molecular mechanism by which **trotabresib** sensitizes glioblastoma cells to TMZ.



[Click to download full resolution via product page](#)

Diagram 2: Mechanistic pathway of **trotabresib**-mediated sensitization to TMZ.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. (CC-90010) in Trotabresib with adjuvant combination ... temozolomide [pmc.ncbi.nlm.nih.gov]
2. Overcoming temozolomide resistance in glioma [actaneurocomms.biomedcentral.com]
3. Glioblastoma multiforme: an updated overview of ... [pmc.ncbi.nlm.nih.gov]
4. BET protein inhibition sensitizes glioblastoma cells to ... [nature.com]
5. BET inhibitor trotabresib in heavily pretreated patients with ... [nature.com]

To cite this document: Smolecule. [Trotabresib combination therapy temozolomide glioblastoma].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3469473#trotabresib-combination-therapy-temozolomide-glioblastoma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com